molecular formula C7H8F3NO2 B1316341 1-(Trifluoroacetyl)piperidin-4-one CAS No. 65220-86-2

1-(Trifluoroacetyl)piperidin-4-one

Cat. No.: B1316341
CAS No.: 65220-86-2
M. Wt: 195.14 g/mol
InChI Key: LUOSNGFOANFUES-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govchemrevlett.com Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-HIV, analgesic, and antimicrobial effects. nih.govresearchgate.net

The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological activity and physical properties of the resulting compounds. The ketone functionality at the 4-position of the piperidine ring, as seen in piperidin-4-ones, provides a reactive site for a multitude of chemical transformations, further expanding its utility as a versatile intermediate in the synthesis of complex molecular architectures. nih.govresearchgate.net

Role of Trifluoroacetyl Functionality in Modifying Chemical Reactivity and Properties

The trifluoroacetyl group (-COCF₃) is a powerful tool in organic synthesis, primarily utilized for its strong electron-withdrawing nature. When attached to a nitrogen atom, as in 1-(trifluoroacetyl)piperidin-4-one, it significantly alters the electron density and reactivity of the piperidine ring. This modification can enhance the stability of the molecule and influence its interactions with biological targets.

Furthermore, the trifluoroacetyl group can serve as a protective group for the nitrogen atom. Its introduction can prevent unwanted side reactions during a synthetic sequence, and it can often be removed under specific conditions to yield the free amine. The presence of the trifluoromethyl (-CF₃) group itself is also of great interest in medicinal chemistry. The incorporation of fluorine atoms into a drug candidate can improve its metabolic stability, bioavailability, and binding affinity to target proteins.

Overview of this compound as a Key Synthon

This compound, with its combination of a reactive ketone and an electronically modified piperidine ring, stands out as a key synthon in the design and synthesis of novel chemical entities. Its importance is underscored by its role as an intermediate in the development of new drugs. google.com The trifluoroacetyl group provides a handle for specific chemical manipulations while the piperidin-4-one core serves as a scaffold for building molecular complexity.

The synthesis of this compound can be achieved through the N-trifluoroacetylation of piperidin-4-one. A common method involves the reaction of piperidin-4-one with trifluoroacetic anhydride. This reaction provides a straightforward route to this valuable building block, making it accessible for a wide range of synthetic applications.

Interactive Table: Properties of this compound

PropertyValue
Molecular Formula C₇H₈F₃NO₂
Molecular Weight 195.14 g/mol
CAS Number 65220-86-2
Appearance Not specified (often a solid)
Solubility Soluble in many organic solvents

This table summarizes key physical and chemical properties of this compound. uni.lu

The strategic combination of the piperidine framework, the ketone handle, and the modulating trifluoroacetyl group positions this compound as a cornerstone for the synthesis of a diverse array of complex molecules with potential applications in various areas of chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOSNGFOANFUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567926
Record name 1-(Trifluoroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65220-86-2
Record name 1-(Trifluoroacetyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 1 Trifluoroacetyl Piperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Group

The ketone at the C-4 position of the piperidine (B6355638) ring is a key site for chemical modification, allowing for a variety of transformations common to carbonyl compounds. These reactions are fundamental to the elaboration of the piperidone scaffold into more complex molecular architectures. dtic.mil

The carbonyl carbon of 1-(Trifluoroacetyl)piperidin-4-one is electrophilic and thus susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its utility as a synthetic building block. Nucleophilic addition reactions can be used to introduce a wide range of substituents at the C-4 position, leading to the formation of tertiary alcohols. While specific studies on this compound are not extensively detailed in the literature, the general reactivity of 4-piperidones suggests that they readily undergo reactions with organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). The addition of such nucleophiles to the carbonyl group results in the formation of a C-C bond and, after an aqueous workup, yields a 4-hydroxy-4-substituted piperidine derivative. The general scheme for this type of reaction is a fundamental process in organic synthesis for constructing more complex molecular frameworks from ketone precursors. biu.ac.il

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 1-(Trifluoroacetyl)piperidin-4-ol. This transformation is typically achieved using various hydride-based reducing agents. The choice of reagent is crucial as it can influence the stereochemical outcome of the reaction and determine whether other functional groups in the molecule, such as the N-trifluoroacetyl group, remain intact.

Sodium borohydride (NaBH₄) is a mild reducing agent commonly used to convert ketones to alcohols without affecting more robust functional groups like amides. dtic.mil In contrast, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will also reduce the ketone but may potentially cleave the N-trifluoroacetyl group as well. dtic.mil The selection of the appropriate reducing agent is therefore a critical consideration in any synthetic sequence involving this piperidone derivative.

Table 1: Representative Reduction Pathways for the Piperidin-4-one Carbonyl Group

Reducing Agent Typical Solvent(s) Primary Product Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol 1-(Trifluoroacetyl)piperidin-4-ol Mild conditions; selectively reduces the ketone without cleaving the N-trifluoroacetyl group. dtic.mil

The protons on the carbon atoms adjacent to the carbonyl group (α-protons at C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions with electrophiles, most commonly aldehydes and ketones. A prevalent example of this reactivity is the acid- or base-catalyzed condensation with aromatic aldehydes, leading to the formation of 3,5-bis(arylidene)-4-piperidones. semanticscholar.org This reaction, often a variant of the Claisen-Schmidt condensation, significantly extends the conjugation of the molecule and is a common method for synthesizing curcumin mimics and other bioactive compounds. semanticscholar.orgresearchgate.net The reaction typically involves the piperidone and two equivalents of an aldehyde.

Table 2: Condensation Reactions Involving the 4-Piperidone Core

Reactant Catalyst/Conditions Product Type
Aromatic Aldehydes Acid (e.g., HCl) or Base (e.g., NaOH) in a suitable solvent like ethanol 3,5-bis(arylidene)-4-piperidones semanticscholar.orgchemrevlett.com

Role of the N-Trifluoroacetyl Group in Chemical Transformations

The N-trifluoroacetyl group is not merely a passive substituent; it actively influences the chemical properties of the piperidinone ring and serves as a versatile protecting group in multi-step syntheses. nih.gov

The trifluoroacetyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This has a profound impact on the electron distribution within the molecule. The electron density on the piperidine nitrogen is significantly reduced, which in turn withdraws electron density from the carbonyl carbon at C-4. This inductive effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to piperidones with electron-donating or less electron-withdrawing N-substituents (e.g., N-benzyl or N-alkyl).

Furthermore, the electron-withdrawing nature of the trifluoroacetyl group substantially decreases the basicity of the piperidine nitrogen. This deactivation prevents the nitrogen from participating in undesired side reactions, such as acting as a base or a nucleophile, which can be a significant advantage in complex synthetic sequences. Stereoelectronic effects, such as the interaction between the nitrogen's lone pair of electrons and adjacent anti-bonding orbitals, are also significantly altered by the presence of the trifluoroacetyl group, which influences the conformational stability and reactivity of the ring system. researchgate.net

In organic synthesis, the trifluoroacetyl (TFA) group is frequently employed as a protecting group for amines. creative-peptides.com Its utility stems from its stability under certain conditions and its susceptibility to removal under others, providing orthogonality with other common protecting groups like Boc and Cbz. nih.govresearchgate.net The cleavage of the N-trifluoroacetyl group from the piperidine nitrogen is a critical deprotection step to reveal the free secondary amine, which can then be used in subsequent reactions.

The TFA group is notably stable under acidic conditions but can be readily cleaved under mild basic conditions. nih.govcreative-peptides.com This allows for selective deprotection in the presence of acid-labile groups. Common reagents for this transformation include potassium carbonate in methanol, sodium hydroxide, or piperidine in an appropriate solvent. creative-peptides.comgoogle.comthermofisher.com This selective cleavage is a key feature in peptide synthesis and other complex molecule constructions. google.comnih.govnih.gov

Table 3: Selected Cleavage Conditions for the N-Trifluoroacetyl Group

Reagent(s) Solvent(s) Temperature Notes and Compatibility
Potassium Carbonate (K₂CO₃) / Water Methanol (MeOH) Room Temperature Mild basic conditions, effective for deprotection. google.com
Sodium Hydroxide (NaOH) Aqueous solution Room Temperature A common and effective method for TFA cleavage. creative-peptides.com
Piperidine Dimethylformamide (DMF) Room Temperature Often used in peptide synthesis for Fmoc removal, but also effective for TFA cleavage. creative-peptides.comthermofisher.com

Influence on Reaction Medium and Solubility

The trifluoroacetyl group, in particular, significantly influences the compound's properties. Unlike the parent piperidine, the nitrogen atom in this compound is non-basic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This makes the compound generally stable under acidic conditions.

The solubility of this compound is predicted to be favorable in a range of organic solvents. Based on the behavior of analogous structures like 1-(Trifluoroacetyl)piperidine and other N-acyl piperidones, the compound is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EA), and dichloromethane (DCM), as well as polar protic solvents like methanol (MeOH) and ethanol. Its solubility in nonpolar solvents like hexane is likely limited. Water solubility is also expected to be low.

Experimental work on closely related compounds, such as the deprotection of 1,4-bis(trifluoroacetyl)piperidine, demonstrates the use of solvent systems like methanol with water, indicating some tolerance for aqueous mixtures, particularly in the presence of other reagents.

Table 1: Predicted Solubility of this compound

Solvent TypeExample SolventsPredicted SolubilityRationale
Polar AproticTetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)HighEffective solvation of the polar ketone and amide groups.
Polar ProticMethanol, EthanolModerate to HighAbility to act as hydrogen bond acceptors.
NonpolarHexane, TolueneLowOverall polarity of the molecule is too high for effective solvation.
AqueousWaterLowLimited hydrogen bonding capability and presence of hydrophobic regions.

Mechanistic Studies of Reactions Involving the Compound

While specific, in-depth mechanistic studies on this compound are not extensively documented in publicly available literature, its reaction pathways can be reliably inferred from the well-established chemistry of N-acyl piperidones and compounds containing the trifluoroacetyl group.

Reactions involving this compound primarily occur at two sites: the ketone carbonyl carbon and the trifluoroacetyl carbonyl carbon.

Reactions at the Ketone: Nucleophilic addition to the ketone at the C-4 position is a characteristic reaction. The mechanism involves the approach of a nucleophile to the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate , where the carbon atom transitions from sp² to sp³ hybridization. The strong electron-withdrawing nature of the N-trifluoroacetyl group increases the electrophilicity of this ketone, making it more susceptible to nucleophilic attack compared to N-alkyl or N-H piperidones. The transition state leading to this intermediate would involve the partial formation of the new bond with the nucleophile and partial breaking of the carbonyl π-bond.

Reactions at the Trifluoroacetyl Group: The amide bond of the trifluoroacetyl group is exceptionally stable to acidic conditions but can be cleaved under basic conditions. Nucleophilic attack at the trifluoroacetyl carbonyl carbon can lead to the removal of the protecting group. For example, hydrolysis with a base like potassium carbonate would proceed through a similar tetrahedral intermediate at the amide carbonyl. google.com The excellent leaving group potential of the trifluoroacetate anion facilitates this transformation. In some contexts, such as solid-phase synthesis, trifluoroacetylation can occur as a side reaction, proceeding through intermediates like trifluoroacetoxymethyl groups that subsequently transfer the trifluoroacetyl moiety to an amine nucleophile. nih.gov

Quantitative kinetic and thermodynamic data for reactions of this compound are scarce. However, qualitative predictions can be made based on its molecular structure.

Kinetics: The rate of reactions is significantly influenced by the electronic properties of the trifluoroacetyl group.

Nucleophilic Attack at C-4 Ketone: The N-trifluoroacetyl group enhances the rate of nucleophilic addition at the C-4 ketone. By withdrawing electron density from the piperidine ring, it makes the ketone carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. Kinetically, this reaction is expected to be faster than the analogous reaction on 1-alkyl-4-piperidones.

N-Deprotection: The cleavage of the N-trifluoroacetyl group is typically slow under neutral or acidic conditions but is accelerated by bases. The kinetics of this deprotection would depend on the strength and concentration of the base used, as well as the temperature and solvent medium.

Thermodynamics: From a thermodynamic standpoint, the N-trifluoroacetyl group provides considerable stability to the amide bond. The cleavage of this bond is generally an endergonic process that must be driven by subsequent, thermodynamically favorable steps, such as protonation of the resulting piperidine nitrogen under basic workup conditions. Reactions at the C-4 ketone, such as reduction to the corresponding alcohol, are typically thermodynamically favorable.

Catalysis plays a vital role in modulating the reactivity of piperidone systems. For this compound, catalytic methods can be employed for transformations at both the nitrogen and the C-4 ketone.

Base-Catalyzed Deprotection: The removal of the trifluoroacetyl group is often achieved using stoichiometric amounts of a base, but it can be considered a base-mediated or -catalyzed process. For instance, in the synthesis of 1-tert-butyloxycarbonyl-4-trifluoroacetylpiperidine from a bis-trifluoroacetylated precursor, potassium carbonate in methanol/water is used to selectively cleave one of the trifluoroacetyl groups, demonstrating the influence of a basic medium. google.com

Acid-Catalyzed Reactions: While the N-trifluoroacetyl group is stable to acid, reactions involving the ketone could potentially be catalyzed by acids. For example, the formation of ketals to protect the C-4 ketone would typically employ an acid catalyst like p-toluenesulfonic acid. The use of strong acid catalysts has been documented in the acylation of piperidones, suggesting their utility in transformations of related substrates. google.com

Catalytic Reduction: The ketone at the C-4 position can be reduced to a hydroxyl group using various catalytic hydrogenation methods. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere would be effective. Alternatively, chemoselective reduction can be achieved with hydride reagents like sodium borohydride, which would not affect the stable trifluoroacetyl group. While not strictly catalytic, these reagents are standard for this type of transformation. The conjugate reduction of related dihydropyridones has been achieved using zinc in acetic acid, highlighting that milder, non-precious metal-based methods can also be effective. organic-chemistry.org

Table 2: Summary of Reagents in Transformations of a Related Piperidine Structure google.com

TransformationStarting MaterialReagentsSolventProduct
Selective N-Deprotection and N-Protection1,4-bis(Trifluoroacetyl)piperidine1. K₂CO₃, H₂O 2. (Boc)₂OMethanol1-tert-Butyloxycarbonyl-4-trifluoroacetylpiperidine
N-Alkylation4-TrifluoroacetylpiperidineBnBr, Et₃NTetrahydrofuran1-Benzyl-4-trifluoroacetylpiperidine

This table describes reactions of closely related precursors to highlight relevant reaction conditions.

1 Trifluoroacetyl Piperidin 4 One As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Architectures

The structural framework of 1-(Trifluoroacetyl)piperidin-4-one, featuring a reactive carbonyl group and a modifiable nitrogen, makes it an ideal precursor for the synthesis of intricate heterocyclic systems. Chemists can leverage these functionalities to build substituted, fused, and spirocyclic piperidine (B6355638) derivatives, which are prominent motifs in medicinal chemistry. nih.govwhiterose.ac.uk

The ketone at the 4-position of this compound is a versatile handle for introducing a wide array of substituents. Standard carbonyl chemistry reactions can be employed to generate diverse libraries of C4-substituted piperidines. For instance, reductive amination can be used to introduce various amine-containing side chains, while Wittig-type reactions can produce exocyclic alkenes. Furthermore, the addition of organometallic reagents, such as Grignard or organolithium reagents, allows for the formation of tertiary alcohols at the C4 position. youtube.com

The N-trifluoroacetyl group serves as a protecting group that can be selectively removed under basic conditions, for example, using potassium carbonate in methanol. google.com The resulting secondary amine is then available for further functionalization, allowing for the synthesis of N-substituted piperidine derivatives. This dual functionality at both the C4 and N1 positions provides a powerful strategy for creating a broad spectrum of substituted piperidines.

Reaction at C4-KetoneReagentsResulting C4-SubstituentPotential Application
Reductive AminationR-NH₂, NaBH(OAc)₃AminoalkylSynthesis of receptor ligands
Wittig ReactionPh₃P=CHRAlkeneCreation of exocyclic double bonds
Grignard ReactionR-MgBrTertiary AlcoholIntroduction of alkyl/aryl groups
Cyanohydrin FormationTMSCNα-hydroxynitrilePrecursor for amino acids

The piperidin-4-one scaffold is a well-established starting point for the construction of spirocyclic systems, which are three-dimensional structures of increasing importance in drug discovery. whiterose.ac.uk this compound can be utilized in reactions that form a new ring at the C4 position. For example, a Strecker reaction with an amine and a cyanide source can produce an α-aminonitrile, which can be a precursor for spiro-hydantoins or other related heterocyles. preprints.org Condensation reactions with 1,2-dinucleophiles such as ethylenediamine or o-phenylenediamine can lead to the formation of spiro-diazepines or spiro-benzodiazepines, respectively.

Several synthetic strategies for creating spiro-piperidines begin with a piperidin-4-one derivative. nih.govresearchgate.netsemanticscholar.org For example, palladium-catalyzed cycloaddition reactions have been developed for the synthesis of functionalized spiropiperidines starting from cyclic carbamates and 1,3-dicarbonyl compounds. whiterose.ac.uk The ketone of this compound provides the necessary electrophilic center for such transformations, enabling access to novel and complex spirocyclic architectures.

While there are no prominent examples in the literature of this compound being used in the total synthesis of a natural product, its structure represents a valuable building block for such endeavors. The piperidine core is a ubiquitous feature in many alkaloids and other biologically active natural products. chemrevlett.comsemanticscholar.org Total synthesis often relies on the strategic assembly of complex molecules from simpler, functionalized building blocks. nih.govresearchgate.net

The presence of the trifluoroacetyl group makes this compound particularly suitable for the synthesis of fluorinated analogues of natural products. chemimpex.com Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.com Therefore, this compound could serve as a key starting material for synthesizing novel analogues of piperidine-containing natural products, potentially leading to compounds with improved therapeutic properties.

Introduction of Fluorine-Containing Moieties in Organic Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chemimpex.com this compound is a valuable tool in this context, not as a direct fluorinating agent, but as a "building block" that carries a specific fluorine-containing functional group into a target molecule.

The trifluoroacetyl group (CF₃CO-) is a robust and highly electronegative moiety. While this compound is not a source of the trifluoromethyl (CF₃) radical, cation, or anion for direct trifluoromethylation reactions, it serves as an efficient vehicle for incorporating the entire trifluoroacetyl group. nih.govresearchgate.net This group can be carried through multiple synthetic steps and can significantly influence the electronic properties of the final molecule. The trifluoroacetyl group can be seen as a stable bioisostere of other acyl groups, offering unique steric and electronic properties due to the presence of the three fluorine atoms. In some specialized cases, related compounds like trifluoroacetic anhydride have been used as a source for the CF₃ radical under photoredox catalysis conditions, but this is not a typical reaction for an N-trifluoroacetyl amide. nih.gov

This compound is itself a fluorinated building block, but its true value lies in its potential to generate a wide range of more complex, second-generation fluorinated building blocks. researchgate.netnih.gov By chemically modifying the ketone at the C4 position, a library of new structures can be accessed, each retaining the fluorine-containing trifluoroacetyl group. These new molecules can then be used in further synthetic applications, particularly in the fields of medicinal and agrochemical research where fluorinated compounds are highly prevalent. cuny.eduresearchgate.netnih.gov The strategic manipulation of this compound allows for the creation of diverse fluorinated scaffolds that would be difficult to access through direct fluorination techniques.

Transformation of this compoundResulting Class of Fluorinated Building BlockPotential Synthetic Utility
Reaction with organometallic reagents4-Alkyl/Aryl-4-hydroxypiperidinesScaffolds for CNS-active agents
Horner-Wadsworth-Emmons reaction4-(Alkene-substituted)piperidinesIntermediates for Michael additions
Spirocyclization via Strecker reactionSpiro-hydantoin piperidinesCore structures for enzyme inhibitors
Reduction of ketone1-(Trifluoroacetyl)piperidin-4-olChiral synthons after resolution

Applications in the Synthesis of Biologically Relevant Scaffolds

This compound has emerged as a significant building block in medicinal chemistry. The presence of the trifluoroacetyl group can enhance the lipophilicity and metabolic stability of resulting molecules, making it an attractive starting material for the development of novel therapeutic agents. chemimpex.com The piperidin-4-one core itself is a well-established pharmacophore, known to be a versatile intermediate in the synthesis of a wide array of biologically active compounds. nih.gov

Precursors to Potential Therapeutic Agents

The piperidin-4-one nucleus is a key structural motif found in numerous pharmacologically active compounds. nih.gov Its derivatives have been reported to possess a broad spectrum of biological activities, including anticancer and anti-HIV properties. nih.govresearchgate.net The incorporation of a trifluoroacetyl group at the nitrogen atom of the piperidine ring can significantly influence the physicochemical properties of the resulting molecules, often leading to improved potency and a more favorable pharmacokinetic profile.

The trifluoromethyl group is known to increase lipophilicity, which can enhance the ability of a drug candidate to cross cellular membranes and reach its target. chemimpex.com This makes this compound a valuable precursor for the synthesis of novel therapeutic agents with potentially enhanced efficacy. Research has shown that various modifications of the piperidin-4-one scaffold can lead to compounds with significant biological activities, and the introduction of a trifluoroacetyl moiety is a strategic approach to further explore the therapeutic potential of this versatile chemical entity.

Intermediates for Receptor Modulators and Antagonists

The piperidine scaffold is a common feature in many receptor modulators and antagonists. While direct synthesis from this compound is not extensively documented in publicly available research, the general utility of piperidin-4-ones as intermediates in this area is well-established. For instance, derivatives of piperidine have been investigated as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.

The trifluoroacetyl group can serve as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the ring. Subsequent removal of the trifluoroacetyl group can then enable further derivatization at the nitrogen atom, providing a pathway to a diverse range of receptor modulators. The electronic properties of the trifluoroacetyl group can also influence the reactivity of the piperidone ketone, potentially facilitating specific chemical transformations necessary for the synthesis of complex receptor ligands.

Synthesis of Antiviral Compounds and Related Bioactive Molecules

The utility of this compound and related structures as intermediates in the synthesis of antiviral compounds is an area of active research. The piperidine nucleus is present in a number of compounds with demonstrated antiviral activity. nih.gov

A notable example of the application of a related trifluoromethyl-containing piperidine moiety is in the synthesis of novel isatin derivatives. A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were designed and synthesized, demonstrating broad-spectrum antiviral activity. nih.gov These compounds exhibited significant potency against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov

The most active compounds from this study are highlighted in the table below:

CompoundTarget VirusIC50 (µM)
9 H1N10.0027
5 HSV-10.0022
4 COX-B30.0092

Data sourced from a study on novel isatin derivatives. nih.gov

Furthermore, research into 1,4,4-trisubstituted piperidines has revealed their potential to inhibit coronavirus replication. mdpi.com These findings underscore the importance of the piperidine scaffold in the development of new antiviral agents. The incorporation of a trifluoroacetyl group in the starting material could offer advantages in terms of synthesis and the biological properties of the final compounds. Studies have also shown that certain piperidine-substituted purines possess potent antiviral activities against both HIV and influenza A/H1N1. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis of N-Trifluoroacylated Piperidones and Derivatives

Spectroscopic analysis is fundamental to the characterization of 1-(Trifluoroacetyl)piperidin-4-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information that, when combined, allows for unambiguous structural elucidation and a deeper understanding of the molecule's chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the piperidine (B6355638) ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) would likely appear as downfield multiplets due to the electron-withdrawing effect of the trifluoroacetyl group. The protons on the carbons adjacent to the carbonyl group (C3 and C5) would also be shifted downfield. The chemical shifts would be influenced by the ring conformation and the anisotropic effect of the carbonyl and trifluoroacetyl groups.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C4) would exhibit a characteristic downfield chemical shift, typically in the range of 200-210 ppm. The carbons bonded to the nitrogen (C2 and C6) would also be significantly downfield. The trifluoromethyl group's carbon would be identifiable by its coupling to the three fluorine atoms, resulting in a quartet.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a trifluoroacetyl group attached to a nitrogen atom.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (C2/C6-H)3.8 - 4.2MultipletProtons adjacent to the nitrogen atom.
¹H (C3/C5-H)2.6 - 3.0MultipletProtons adjacent to the carbonyl group.
¹³C (C=O)~205SingletCarbonyl carbon.
¹³C (CF₃)~116QuartetCarbon of the trifluoromethyl group.
¹³C (C2/C6)~45SingletCarbons adjacent to the nitrogen atom.
¹³C (C3/C5)~40SingletCarbons adjacent to the carbonyl group.
¹⁹F (CF₃)~ -70SingletFluorine atoms of the trifluoromethyl group.

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₈F₃NO₂), the monoisotopic mass is 195.05 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 195. The fragmentation pattern would likely involve the loss of the trifluoroacetyl group or parts of the piperidone ring. Common fragmentation pathways for related N-acyl piperidines often involve cleavage of the acyl group or ring opening. For trifluoroacetyl derivatives of piperazines, a major fragment ion corresponds to the loss of the trifluoroacetyl group. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺196.05800
[M+Na]⁺218.03994
[M-H]⁻194.04344

Source: PubChemLite uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.

The ketone carbonyl (C=O) stretching vibration is expected to appear in the region of 1720-1740 cm⁻¹. The amide carbonyl (N-C=O) of the trifluoroacetyl group would likely absorb at a higher frequency, typically around 1680-1720 cm⁻¹, due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, strong C-F stretching bands would be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The C-H stretching vibrations of the piperidine ring would be observed around 2850-3000 cm⁻¹.

Theoretical and Computational Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the molecular properties of this compound that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are widely used to investigate the electronic structure, molecular orbitals, and reactivity of molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to determine key properties. nih.govresearchgate.net

These calculations can predict optimized molecular geometries, bond lengths, and bond angles. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound can adopt several conformations, with the chair conformation generally being the most stable. nih.gov However, the presence of the bulky and electron-withdrawing trifluoroacetyl group on the nitrogen atom can influence the conformational equilibrium and the energy barrier to ring inversion.

**Advanced

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Trifluoroacetyl)piperidin-4-one, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via trifluoroacetylation of piperidin-4-one using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidin-4-one to TFAA). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%) .
  • Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and NMR spectroscopy.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoroacetyl group at N1, ketone at C4) .
  • X-ray Crystallography : Employ SHELX programs for structure refinement and ORTEP-III for 3D visualization .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C10_{10}H12_{12}F3_3NO4_4; expected m/z 267.21) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Refer to piperidin-4-one safety data (GHS classification: skin/eye irritation, respiratory sensitization) . Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in airtight containers.
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify electrophilic sites (e.g., ketone at C4).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing pharmacophore models from similar piperidin-4-one derivatives .
    • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or hydrazines).

Q. How do discrepancies in spectroscopic data for this compound derivatives arise, and how can they be resolved?

  • Analysis : Contradictions in NMR shifts may stem from solvent effects, tautomerism, or impurities.
  • Resolution :

  • Use deuterated solvents (e.g., CDCl3_3) and standardized protocols for NMR acquisition.
  • Cross-validate with X-ray structures to confirm tautomeric forms .
  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What role does the trifluoroacetyl group play in modulating the ring puckering dynamics of piperidin-4-one?

  • Methodology : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) using crystallographic data .
  • Findings : The electron-withdrawing trifluoroacetyl group increases ring flattening (reduced θ), enhancing planarity and altering reactivity at the ketone moiety .

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